
4-Methoxy-2,6-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,6-diphenylaniline, also known as 4-Methoxytriphenylamine, is an organic compound with the molecular formula C19H17NO. It is a derivative of aniline, where the nitrogen atom is bonded to two phenyl groups and one methoxy-substituted phenyl group. This compound is known for its applications in various fields, including organic synthesis, material science, and as a precursor for polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxy-2,6-diphenylaniline can be synthesized through several methods. One common synthetic route involves the oxidative polymerization of 4-Methoxytriphenylamine using ferric chloride (FeCl3) as an oxidant . Another method includes the condensation of a mixture of 4-Methoxytriphenylamine and N,N’-diphenyl-N,N’-bis(4-methylphenyl)-1,4-phenylenediamine with paraldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative polymerization processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2,6-diphenylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3) is commonly used as an oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative polymerization can lead to the formation of poly-4-methoxytriphenylamine .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,6-diphenylaniline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,6-diphenylaniline involves its interaction with various molecular targets and pathways. For instance, in oxidative polymerization, the compound undergoes electron transfer reactions facilitated by oxidizing agents like ferric chloride . These reactions lead to the formation of polymeric structures with unique electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylamine: A simpler analog where the nitrogen atom is bonded to two phenyl groups without the methoxy substitution.
N,N-Diphenyl-4-methoxyaniline: Another similar compound with a methoxy group on the phenyl ring bonded to the nitrogen atom.
Uniqueness
4-Methoxy-2,6-diphenylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability, such as in the synthesis of advanced materials and as a fluorescent probe.
Eigenschaften
CAS-Nummer |
647841-41-6 |
|---|---|
Molekularformel |
C19H17NO |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
4-methoxy-2,6-diphenylaniline |
InChI |
InChI=1S/C19H17NO/c1-21-16-12-17(14-8-4-2-5-9-14)19(20)18(13-16)15-10-6-3-7-11-15/h2-13H,20H2,1H3 |
InChI-Schlüssel |
YXNMIZIQHDPFOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)C2=CC=CC=C2)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)

![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
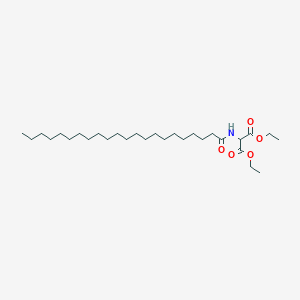
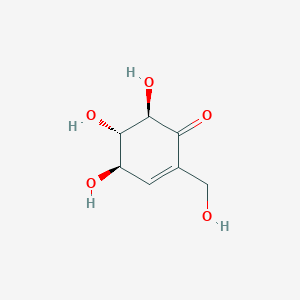
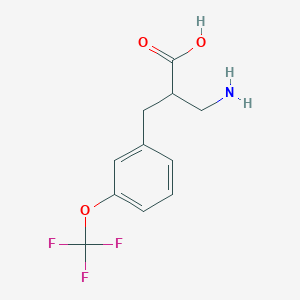
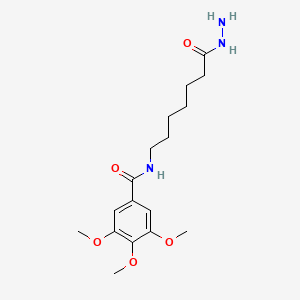
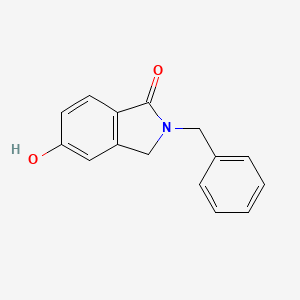
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12610712.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
![Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12610734.png)
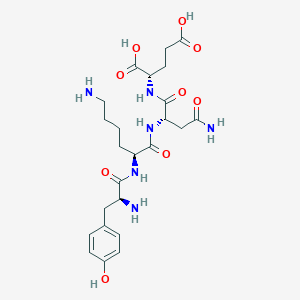
![N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12610750.png)
![N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide](/img/structure/B12610755.png)
